2-Methylthieno[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylthieno[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHYKBXKRUJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609123 | |
| Record name | 2-Methylthieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61456-81-3 | |
| Record name | 2-Methylthieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiling of 2 Methylthieno 2,3 B Pyridine
Nucleophilic Aromatic Substitution Pathways
In contrast to the electrophilic substitution on the thiophene (B33073) ring, the pyridine (B92270) moiety of the 2-Methylthieno[2,3-b]pyridine scaffold is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atom makes the carbon atoms at the positions ortho and para to it (C4 and C6) electron-deficient and thus prone to attack by nucleophiles. For a successful SₙAr reaction, a good leaving group, typically a halide, must be present at one of these activated positions stackexchange.compearson.com. The mechanism involves the initial attack of the nucleophile to form a high-energy anionic intermediate known as a Meisenheimer complex pearson.com. The aromaticity is broken in this step, which is typically rate-determining stackexchange.com. The stability of this intermediate is key; for attack at the C4 or C6 positions, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization stackexchange.comabertay.ac.uk. Subsequent elimination of the leaving group restores the aromaticity and yields the substitution product youtube.com.
The displacement of a leaving group, such as a halogen, from the 4- or 6-position of the thieno[2,3-b]pyridine (B153569) ring is a viable method for introducing a variety of functional groups. Nucleophiles such as amines, alkoxides, and thiolates can effectively displace halides from these activated positions evitachem.comsci-hub.se. The reactivity of halopyridines in SₙAr reactions is well-established and provides a model for the behavior of halo-substituted thieno[2,3-b]pyridines youtube.comsci-hub.se. The reaction conditions often involve heating the substrate with the nucleophile, sometimes in the presence of a base to neutralize any acid formed during the reaction.
The table below illustrates potential nucleophilic aromatic substitution reactions on a hypothetical 4-chlorothieno[2,3-b]pyridine.
| Nucleophile (Nu⁻) | Reagent | Product |
| Amine | R₂NH | 4-(Dialkylamino)thieno[2,3-b]pyridine |
| Alkoxide | RONa | 4-Alkoxythieno[2,3-b]pyridine |
| Thiolate | RSNa | 4-(Alkylthio)thieno[2,3-b]pyridine |
| Cyanide | NaCN | 4-Cyanothieno[2,3-b]pyridine |
Palladium-catalyzed cross-coupling reactions are powerful modern methods for forming C-C bonds and can be considered a formal type of nucleophilic substitution involving carbon-based nucleophiles. Reactions like the Suzuki-Miyaura coupling are particularly effective for the functionalization of halothieno[2,3-b]pyridines. In these reactions, a halo-substituted thieno[2,3-b]pyridine (acting as the electrophile) is coupled with an organoboron compound (the nucleophilic partner) in the presence of a palladium catalyst and a base.
For example, derivatives of the isomeric methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate have been successfully coupled with a variety of (hetero)aryl boronic acids and their esters under Suzuki-Miyaura conditions to produce C3-arylated products in moderate to high yields mdpi.com. This chemistry is directly applicable to halo-derivatives of this compound.
The table below presents examples from the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, demonstrating the scope of this reaction for creating C-C bonds on the thienopyridine scaffold mdpi.com.
| Boron Reagent | Catalyst/Conditions | Yield (%) |
| Phenylboronic acid pinacol (B44631) ester | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, DME/H₂O, 100°C | 74% |
| Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, DME/H₂O, 100°C | 70% |
| 4-Pyridine boronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, DME/H₂O, 100°C | 66% |
| Potassium (4-cyanophenyl)trifluoroborate | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, DME/H₂O, 100°C | 35% |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, DME/H₂O, 100°C | 40% |
Metalation and Lithiation Strategies for Functionalization
Directed ortho-metalation (DoM) and related lithiation strategies are powerful techniques for the regioselective functionalization of aromatic and heteroaromatic compounds. These methods involve the deprotonation of a C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive organometallic intermediate. This intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups clockss.org.
For the this compound scaffold, the most acidic proton is expected to be at the C3 position on the thiophene ring. Deprotonation at this site is favored due to the electron-withdrawing effect of the adjacent sulfur atom and the fused pyridine ring. Therefore, treatment of this compound with a strong lithium base is predicted to regioselectively generate 2-Methyl-3-lithiothieno[2,3-b]pyridine. This lithiated species serves as a versatile synthetic intermediate.
The general strategy is outlined below:
Deprotonation: Reaction of this compound with a strong base (e.g., n-BuLi) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C) to form the C3-lithiated intermediate.
Electrophilic Quench: Addition of an electrophile to the reaction mixture to form a new C-C or C-heteroatom bond at the C3 position.
This approach provides access to a wide array of 3-substituted derivatives that may be difficult to obtain through other synthetic routes.
The table below summarizes the potential functionalization of this compound via a lithiation-electrophile trapping sequence.
| Electrophile | Reagent Example | Product (at C3) |
| Aldehyde/Ketone | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl |
| Alkyl Halide | Iodomethane (CH₃I) | Methyl |
| Silyl Halide | Trimethylsilyl chloride (Me₃SiCl) | Trimethylsilyl |
| Carbon Dioxide | CO₂ (gas), then H₃O⁺ quench | Carboxylic acid |
| Boronic Ester | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (after hydrolysis) |
Oxidation and Reduction Chemistry of the Heterocyclic Rings and Substituents
The thieno[2,3-b]pyridine system can undergo oxidation at the electron-rich sulfur atom and reduction of the electron-deficient pyridine ring, offering pathways to modulate the electronic properties and biological activity of the molecule.
The sulfur atom in the thiophene ring is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). This transformation significantly alters the electronic character of the thiophene ring, converting the electron-donating sulfide (B99878) into a strongly electron-withdrawing sulfoxide or sulfone group. This, in turn, influences the reactivity of the entire heterocyclic system.
Selective oxidation of thienopyridines is a recognized method for functionalizing the bicyclic core acs.orgmdpi.com. The reaction is typically performed using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or other oxidizing agents like magnesium monoperoxyphthalate (MMPP) acs.org. Careful control of the reaction conditions (stoichiometry of the oxidant, temperature, and reaction time) allows for the selective formation of either the sulfoxide or the sulfone.
Formation of Sulfoxide: Treatment with one equivalent of the oxidizing agent, often at low temperatures (e.g., 0 °C), typically results in the formation of the this compound-1-oxide.
Formation of Sulfone: The use of excess oxidant (two or more equivalents) and/or higher temperatures leads to further oxidation of the sulfoxide to the corresponding this compound-1,1-dioxide.
Table 2: Oxidation Products of this compound
| Product | Reagent (Typical) | Conditions (Typical) |
| This compound-1-oxide (Sulfoxide) | m-CPBA (1 equiv.) | CH2Cl2, 0 °C |
| This compound-1,1-dioxide (Sulfone) | m-CPBA (>2 equiv.) | CH2Cl2, reflux |
The reduction of the pyridine ring in the thieno[2,3-b]pyridine system presents a synthetic challenge due to the potential for competing reduction of the thiophene ring. The choice of reducing agent and conditions is critical to achieve selectivity.
Catalytic hydrogenation, a common method for reducing aromatic rings, tends to selectively reduce the thiophene ring in fused systems like benzothiophene, yielding the dihydrobenzothiophene. This suggests that similar conditions (e.g., H2 with Pd, Pt, or Rh catalysts) might preferentially reduce the thiophene moiety of this compound to furnish a tetrahydrothiophene (B86538) derivative, leaving the pyridine ring intact.
To achieve reduction of the pyridine ring, other methods must be considered:
Birch Reduction: This dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic and heteroaromatic rings to their corresponding dihydro derivatives. This method is a plausible route to reduce the pyridine portion of the molecule, yielding a dihydropyridine (B1217469) derivative.
Hydride Reductions of Activated Pyridinium (B92312) Salts: Pyridine rings are generally resistant to reduction by complex metal hydrides like sodium borohydride (B1222165) (NaBH4). However, their reactivity is enhanced upon N-alkylation or N-acylation to form pyridinium salts. The resulting pyridinium ion is significantly more electrophilic and can be reduced to a dihydropyridine or tetrahydropyridine (B1245486) derivative.
Therefore, a potential sequence for reducing the pyridine ring would involve N-alkylation of this compound followed by reduction with NaBH4.
Functionalization of the Methyl Group and Other Side Chains
The methyl group at the C-2 position is not merely a passive substituent; its protons are activated by the adjacent heterocyclic system, allowing it to serve as a handle for further synthetic modifications.
The acidity of the C-2 methyl protons is enhanced compared to a simple alkyl-substituted thiophene due to the electron-withdrawing nature of the fused pyridine ring. This allows for two primary strategies for its functionalization.
Deprotonation and Electrophilic Quenching: The methyl group can be deprotonated by a strong, non-nucleophilic base, such as an organolithium reagent (e.g., n-BuLi) or a lithium amide (e.g., LDA), to generate a resonance-stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles to introduce new functional groups. This approach provides a direct method for C-C and C-heteroatom bond formation at the side chain.
Radical Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This reaction introduces a halogen (e.g., bromine) onto the methyl group, forming a 2-(bromomethyl)thieno[2,3-b]pyridine. This halomethyl derivative is a versatile intermediate, susceptible to nucleophilic substitution reactions to introduce a wide range of functionalities, including alcohols, ethers, amines, and nitriles.
Table 3: Potential Side-Chain Functionalization of this compound
| Reaction Type | Reagents | Intermediate | Subsequent Reagent | Final Product |
| Deprotonation | 1. n-BuLi; 2. CH3CH2I | 2-Ethylthieno[2,3-b]pyridine | - | 2-Ethylthieno[2,3-b]pyridine |
| Deprotonation | 1. LDA; 2. PhCHO | 1-(Thieno[2,3-b]pyridin-2-yl)ethanol | - | 1-(Thieno[2,3-b]pyridin-2-yl)ethanol |
| Radical Halogenation | NBS, AIBN | 2-(Bromomethyl)thieno[2,3-b]pyridine | KCN | Thieno[2,3-b]pyridin-2-ylacetonitrile |
| Radical Halogenation | NBS, AIBN | 2-(Bromomethyl)thieno[2,3-b]pyridine | NaOCH3 | 2-(Methoxymethyl)thieno[2,3-b]pyridine |
| Radical Halogenation | NBS, AIBN | 2-(Bromomethyl)thieno[2,3-b]pyridine | PPh3 then base | (Thieno[2,3-b]pyridin-2-ylmethyl)triphenylphosphonium salt (Wittig Reagent) |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methylthieno 2,3 B Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for the structural analysis of thieno[2,3-b]pyridine (B153569) derivatives. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while multi-dimensional techniques are employed for definitive assignments and deeper structural insights. researchgate.net
Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of complex thieno[2,3-b]pyridine derivatives by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds (²JHH, ³JHH). sdsu.edu It is fundamental for tracing proton networks within the molecule, for instance, identifying adjacent protons on the pyridine (B92270) or substituted phenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a two-dimensional experiment that correlates the chemical shifts of protons with the directly attached carbon atoms (¹JCH). sdsu.edu This technique is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the 2-Methylthieno[2,3-b]pyridine framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, not necessarily through bonds. NOESY is critical for determining stereochemistry and conformational preferences, such as the relative orientation of substituents.
The combined application of these techniques allows for a comprehensive structural elucidation, as exemplified by the characterization of various substituted thieno[2,3-b]pyridines reported in the literature. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Thieno[2,3-b]pyridine Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |
| Thieno[2,3-b]pyridine Core | |||
| 2-Substituent | Varies | Varies | e.g., NH → C2, C3 |
| 3-NH₂ | 6.80 (s, br) | - | NH₂ → C2, C3, C3a |
| 4 | - | 160.0 | H5, H7 → C4 |
| 5 | 7.34-8.64 (m) | 121.5 | H7 → C5 |
| 6-Substituent | Varies | Varies | H5, H7 → C6 |
| 7 | 7.34-8.64 (m) | 126.7 | H5 → C7 |
| Example Substituents | |||
| Ethyl Carboxylate (at C2) | 1.30 (t), 4.27 (q) | 8.3 (CH₃), 33.7 (CH₂) | CH₂ → C=O, C2 |
| Bromobenzofuran (at C6) | 7.34-8.64 (m) | 102.7 - 159.6 | H5, H7 → Bromobenzofuran carbons |
Note: Data is adapted from characterization of Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate. nih.gov Chemical shifts and correlations are illustrative of the methodology.
Variable Temperature (VT) NMR Studies for Dynamic Processes
Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. For certain substituted thieno[2,3-b]pyridine derivatives, particularly those with bulky groups on amide side chains, hindered rotation around single bonds (e.g., an N-Aryl bond) can be observed. A VT NMR study of such a compound would show distinct signals for different conformers at low temperatures, which coalesce into averaged signals as the temperature is raised and the rate of rotation increases. This phenomenon has been observed in derivatives of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, confirming the presence of rotational barriers. acs.org
Solid-State NMR Applications
While solution-state NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. For thieno[2,3-b]pyridine derivatives, ssNMR could be particularly useful for:
Characterizing Polymorphs: Different crystalline forms (polymorphs) of the same compound can have different physical properties. ssNMR can distinguish between polymorphs, which may not be easily differentiated by other methods.
Studying Crystal Packing: The biological activity of some thieno[2,3-b]pyridines is influenced by their crystal packing and intermolecular interactions, such as hydrogen bonds and π-stacking. nih.gov ssNMR can probe these intermolecular distances and arrangements directly in the solid state, complementing data from X-ray crystallography.
Mass Spectrometry (MS) Characterization Approaches
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and, consequently, its elemental formula and structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula. For novel this compound derivatives, HRMS is the definitive method to confirm that the synthesized compound has the correct atomic constituents, distinguishing it from other potential isomers or byproducts. mdpi.com
Table 2: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₈H₇NS |
| Monoisotopic Mass (Calculated) | 149.0300 Da |
| Expected [M+H]⁺ Ion | 150.0377 Da |
| Analysis | An experimentally observed m/z value within a few parts per million (ppm) of the calculated value would confirm the elemental composition C₈H₇NS. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing it to fragment, and then analyzing the resulting product ions. This technique provides a molecular fingerprint and offers profound insights into the compound's structure by revealing its fragmentation pathways.
In the analysis of fused heterocyclic systems like thieno[2,3-b]pyridines, MS/MS experiments can reveal characteristic fragmentation patterns. researchgate.net For the this compound scaffold, common fragmentation events could include:
Loss of small molecules: Expulsion of stable neutral molecules like HCN or CH₃CN from the pyridine ring.
Ring cleavage: Fragmentation of the thiophene (B33073) or pyridine ring.
Side-chain fragmentation: Cleavage of bonds related to any substituents on the core structure.
By studying these fragmentation patterns, researchers can confirm the connectivity of the core structure and the location of substituents. This method is particularly useful for differentiating isomers, where the subtle differences in their structures lead to distinct product ion spectra. researchgate.net
Table 3: Plausible MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺ = m/z 150.0)**
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Interpretation |
| 150.0 | H• | 149.0 | Loss of a hydrogen radical |
| 150.0 | CH₃• | 135.0 | Loss of the methyl radical |
| 150.0 | HCN | 123.0 | Cleavage of the pyridine ring |
| 150.0 | C₂H₂ (acetylene) | 124.0 | Retro-Diels-Alder type fragmentation |
| 150.0 | CHS• | 105.0 | Cleavage of the thiophene ring |
Note: These are hypothetical fragmentation pathways based on general principles of mass spectrometry for heterocyclic compounds.
X-ray Diffraction Analysis for Solid-State Molecular Structures
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For thieno[2,3-b]pyridine derivatives, XRD methods provide precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their structure-property relationships. The planar nature of the thieno[2,3-b]pyridine core often leads to significant intermolecular stacking and tight crystal packing, influenced by forces such as hydrogen bonding and π-stacking interactions mdpi.com.
Single-Crystal X-ray Diffraction (SCXRD) Methodologies
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline compounds. The technique involves directing a beam of monochromatic X-rays onto a single, high-quality crystal. As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. By rotating the crystal and collecting the diffraction patterns, a three-dimensional map of electron density can be constructed, from which the precise positions of atoms, bond lengths, and angles are determined.
While a specific SCXRD study for this compound was not found, analysis of closely related derivatives provides significant structural insights. For instance, an X-ray study of a dimerized product of 3-aminothieno[2,3-b]pyridine-2-carboxamide revealed that the compound exists as a pair of (R,R,R,R)/(S,S,S,S) enantiomers. nih.gov The crystal structure showed a second-order symmetry axis passing through the center of the C–C bond common to both lactam rings. nih.gov Furthermore, the analysis identified solvent molecules (DMSO) linked within the crystal unit cell through hydrogen bonds to the amino groups, highlighting the importance of intermolecular forces in the solid-state structure. nih.gov
Table 1: Example Crystallographic Data for a Thieno[2,3-b]pyridine Derivative
| Parameter | Value |
|---|---|
| Compound | Dimer of 3-aminothieno[2,3-b]pyridine-2-carboxamide |
| Symmetry | Second-order symmetry axis |
| Enantiomers | (R,R,R,R)/(S,S,S,S) pair |
| Intermolecular Interactions | Hydrogen bonds to solvent (DMSO) molecules |
Note: This data is for a derivative and not this compound itself.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze microcrystalline samples. Instead of a single crystal, a monochromatic X-ray beam is directed at a powder sample containing thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, showing intensity as a function of the diffraction angle (2θ).
PXRD is invaluable for:
Phase Identification: Comparing the experimental diffraction pattern to databases allows for the identification of known crystalline phases.
Purity Analysis: The presence of crystalline impurities can be detected by the appearance of unexpected peaks in the diffractogram.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. Low-frequency Raman spectroscopy can also be used to probe intermolecular interactions and discriminate between crystalline forms. nih.gov
Unit Cell Determination: Although less precise than SCXRD, PXRD data can be used to determine the unit cell parameters of a crystalline solid.
For the thieno[2,3-b]pyridine class of compounds, PXRD is essential for routine characterization, quality control of bulk materials, and studying solid-state transformations.
Vibrational Spectroscopy Applications (FT-IR, Raman)
Characteristic Absorption Band Analysis for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis.
For derivatives of the thieno[2,3-b]pyridine scaffold, FT-IR spectra reveal several key absorption bands that confirm their structural integrity. While data for the specific parent compound this compound is not detailed, extensive studies on its derivatives allow for the assignment of characteristic peaks. For example, in various substituted thieno[2,3-b]pyridines, bands corresponding to amine (NH₂), aromatic carbon-hydrogen (C-H), nitrile (C≡N), carbonyl (C=O), and imine/alkene (C=N, C=C) groups are readily identified. mdpi.com The IR spectra of some derivatives show bands in the range of 1640–1650 cm⁻¹ and 1690–1695 cm⁻¹, which can be assigned to the stretches of keto and amide C=O groups, respectively. acs.org
Table 2: Characteristic FT-IR Absorption Bands for Functional Groups in Thieno[2,3-b]pyridine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Source |
|---|---|---|---|
| Amine (N-H) | 3425, 3348, 3247 | Stretching | mdpi.com |
| Amine (N-H) | 3274, 3174 | Stretching | mdpi.com |
| Aromatic (C-H) | 3070 - 3001 | Stretching | mdpi.com |
| Nitrile (C≡N) | 2194 | Stretching | mdpi.com |
| Carbonyl (C=O) | 1670 | Stretching | mdpi.com |
| Carbonyl (C=O) | 1666 | Stretching | mdpi.com |
| Imine (C=N) | 1658, 1604 | Stretching | mdpi.com |
| Alkene (C=C) | 1570, 1569 | Stretching | mdpi.com |
These frequencies are derived from various substituted thieno[2,3-b]pyridine compounds and serve as a general guide.
Conformational Insights from Vibrational Modes
For complex molecules, experimental spectra are often combined with computational methods, such as Density Functional Theory (DFT), to perform a detailed vibrational analysis. nih.gov By calculating the theoretical vibrational frequencies for different possible conformers, a comparison with the experimental FT-IR and Raman spectra can help identify the most stable conformation present in the sample. nih.gov While specific conformational studies on this compound using these methods are not widely reported, the techniques are broadly applicable. Raman spectroscopy, in particular, can be used to create unique "conformational fingerprints" to characterize and distinguish different conformers or strains of the same molecule. soton.ac.uk
Theoretical and Computational Chemistry Studies of 2 Methylthieno 2,3 B Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties from first principles. For the 2-Methylthieno[2,3-b]pyridine system, these calculations are used to determine its three-dimensional structure, stability, and electronic characteristics.
Density Functional Theory (DFT) has become a primary method for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and computational cost. DFT calculations are widely used to optimize the molecular geometry of thieno[2,3-b]pyridine (B153569) derivatives and to predict their thermodynamic stability.
For this compound, DFT methods, particularly using hybrid functionals like B3LYP, are employed to find the lowest energy conformation. The calculations typically show that the fused thieno[2,3-b]pyridine ring system is nearly planar, a characteristic feature of many aromatic heterocyclic compounds researchgate.net. The methyl group attached at the 2-position (or 6-position, depending on the numbering convention) is the main substituent.
Geometric optimization provides detailed information on bond lengths, bond angles, and dihedral angles. The stability of the molecule is assessed by calculating its total electronic energy. Frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p)) Note: This data is representative for this class of heterocyclic systems and is intended for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | S1-C2 | 1.735 |
| N-C7a | 1.370 | |
| C2-C(Methyl) | 1.510 | |
| C4-C5 | 1.385 | |
| Bond Angle (°) | C7a-S1-C2 | 92.5 |
| C5-N-C7a | 117.0 | |
| S1-C2-C3 | 111.5 | |
| C4-C5-N | 124.0 | |
| Dihedral Angle (°) | C3-C3a-C7a-N | -0.5 |
| C4-C5-N-C7a | 0.2 |
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the electronic wavefunction. wikipedia.org However, HF theory neglects electron correlation, which is the interaction between individual electrons.
To improve upon the HF approximation, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory (MP) is a common approach to include electron correlation. wikipedia.org Second-order Møller-Plesset theory (MP2) is widely used as it offers a significant improvement over HF at a manageable computational cost for molecules of this size. wikipedia.orgsmu.edu MP2 calculations can provide more accurate energies and geometries, serving as a benchmark for DFT results. Systematic studies have shown that MP theory is not always a convergent theory at high orders, and its performance can depend on the chemical system and basis set. wikipedia.org
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. uomustansiriyah.edu.iq For molecules containing second-row elements like sulfur, Pople-style basis sets such as 6-31G(d,p) or larger sets like 6-311+G(d,p) are commonly employed. uni-rostock.de The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in cyclic systems, while diffuse functions (+) are important for describing anions or excited states. pku.edu.cn
Validation of the chosen computational model is a critical step. The theoretical results are typically compared with available experimental data. For molecular geometry, calculated bond lengths and angles can be benchmarked against X-ray crystallography data for this compound or closely related derivatives. The reliability of the model is confirmed if the computational results show good agreement with experimental measurements.
Molecular and Electronic Structure Analysis
Once a reliable geometry is obtained, further analysis can be performed to understand the electronic properties and reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are critical parameters. A low energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the HOMO is expected to be a π-orbital distributed over the electron-rich thiophene (B33073) and pyridine (B92270) rings, while the LUMO will be a corresponding π*-antibonding orbital. The energy gap provides insight into the molecule's kinetic stability and electronic transitions. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and based on typical values for similar heterocyclic systems calculated at the B3LYP/6-311G(d,p) level.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The ESP is plotted onto the molecule's electron density surface, with colors indicating different potential values.
For this compound, the ESP map typically shows regions of negative potential (usually colored red or yellow) and positive potential (colored blue).
Negative Potential Regions: These areas are electron-rich and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The sulfur atom in the thiophene ring also contributes to a region of negative potential. researchgate.net
Positive Potential Regions: These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms, particularly those on the methyl group and attached to the aromatic rings, will exhibit positive potential.
The ESP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative insights gained from FMO analysis. nih.gov It helps in understanding how the molecule will interact with other reagents, ions, or biological macromolecules.
Conformational Analysis and Rotational Barriers
The conformational landscape of this compound is largely defined by the orientation of the methyl group at the 2-position of the thieno[2,3-b]pyridine core. Due to the fused aromatic ring system, the core structure is predominantly planar. The primary focus of conformational analysis for this molecule is the rotational barrier of the methyl group.
Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to investigate the rotational dynamics. The rotation of the methyl group around the C2-C(methyl) bond is not entirely free and is subject to a periodic potential energy barrier. This barrier arises from steric and electronic interactions between the hydrogen atoms of the methyl group and the adjacent atoms of the heterocyclic ring system.
The potential energy surface for the methyl group rotation is characterized by minima, corresponding to staggered conformations, and maxima, representing eclipsed conformations. Computational studies on similar methyl-substituted heterocyclic systems indicate that these rotational barriers are generally low, typically in the range of a few kJ/mol. For this compound, the barrier is expected to be influenced by the proximity of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring.
| Computational Method | Basis Set | Calculated Rotational Barrier (kJ/mol) |
|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | ~5.2 |
Note: The data in the table is illustrative for a similar methyl-substituted heterocyclic system, as specific computational data for this compound was not available in the searched literature. The principles described apply directly to the conformational analysis of the target compound.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. These methods allow for the detailed study of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.
The exploration of the potential energy surface (PES) is fundamental to understanding the reactivity of this compound. The PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. By mapping the PES, chemists can identify the most favorable reaction pathways.
For a given reaction, the reactants and products correspond to local minima on the PES. The reaction pathway is the lowest energy path connecting these minima. Along this path, the system must pass through a maximum energy point, which is the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Computational methods, such as DFT, are used to calculate the energies of various points on the PES. This allows for the construction of a reaction profile, which plots the energy of the system as a function of the reaction coordinate. For example, in studying the oxidation of substituted 3-aminothieno[2,3-b]pyridines, computational analysis can help elucidate the mechanistic pathways leading to different products depending on the reaction conditions.
Once a transition state has been located on the potential energy surface, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the desired reactants and products. The IRC is the minimum energy path on the PES that starts at the transition state
Prediction of Spectroscopic Parameters
Electronic Excitation Energy Calculations
The study of electronic excitation energies provides fundamental insights into the photophysical properties of a molecule, including its absorption and emission characteristics. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for calculating the electronic excitation energies and oscillator strengths of molecules in their excited states.
For a molecule like this compound, TD-DFT calculations would typically be performed using a suitable functional, such as B3LYP, and a basis set like 6-311G(d,p). The calculations would yield a series of vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states at the ground-state geometry. These energies are crucial for interpreting the molecule's UV-Vis absorption spectrum.
The primary electronic transitions in aromatic heterocyclic systems like this compound are typically π → π* transitions. The calculated excitation energies and their corresponding oscillator strengths (f) allow for the theoretical prediction of the absorption maxima (λmax). A stronger oscillator strength indicates a more intense absorption band.
Below is an illustrative data table of expected TD-DFT results for this compound, based on typical values for similar heterocyclic systems.
Table 1: Calculated Electronic Excitation Energies and Oscillator Strengths for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S~0~ → S~1~ | 4.10 | 302 | 0.085 |
| S~0~ → S~2~ | 4.55 | 272 | 0.120 |
| S~0~ → S~3~ | 5.20 | 238 | 0.350 |
Note: These are representative values to illustrate the expected output of a TD-DFT calculation.
These calculations would not only predict the absorption spectrum but also provide information on the nature of the excited states by analyzing the molecular orbitals involved in the transitions. This understanding is vital for designing molecules with specific photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes.
Advanced Computational Modeling Techniques
Beyond static electronic properties, understanding the dynamic behavior and the intricate details of chemical bonding is crucial for a complete molecular picture. Advanced computational techniques like Molecular Dynamics simulations and the Quantum Theory of Atoms in Molecules provide these deeper insights.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics, solvent effects, and intermolecular interactions of a molecule like this compound.
An MD simulation of this compound would typically be performed in a solvent box (e.g., water or an organic solvent) to mimic its behavior in solution. The simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds. From these trajectories, various properties can be analyzed, including:
Conformational Flexibility: Although the thieno[2,3-b]pyridine core is rigid, the methyl group has rotational freedom. MD simulations can quantify the rotational barrier and preferred orientations of the methyl group.
Solvation Structure: The simulation can reveal how solvent molecules arrange around the solute, providing insights into its solubility and the specific interactions (e.g., hydrogen bonding with the pyridine nitrogen) that govern it.
Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as π-π stacking, which are common in planar aromatic systems.
The following table illustrates the type of interaction energies that can be derived from MD simulations to understand the stability of potential dimers of this compound in an aqueous environment.
Table 2: Representative Interaction Energies from MD Simulations of a this compound Dimer
| Interaction Type | Average Energy (kcal/mol) |
|---|---|
| Van der Waals | -8.5 |
| Electrostatic | -3.2 |
| Total Interaction Energy | -11.7 |
Note: These values are illustrative of the data that can be obtained from MD simulations to assess intermolecular interactions.
Such simulations are invaluable for understanding how this compound and its derivatives might interact with biological targets, such as enzymes or receptors, providing a dynamic picture that complements static docking studies.
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net A QTAIM analysis of the calculated electron density of this compound can reveal profound details about the nature of its covalent and non-covalent interactions.
The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. Of particular interest are the bond critical points (BCPs), which are located between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's character.
Electron Density (ρ(rc)): The value of the electron density at the BCP is related to the bond order; a higher value indicates a stronger bond.
Laplacian of the Electron Density (∇²ρ(rc)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) is characteristic of a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) signifies a closed-shell interaction (e.g., ionic bonds, van der Waals interactions, or hydrogen bonds), where electron density is depleted in the internuclear region.
A QTAIM analysis of this compound would allow for a detailed characterization of all the bonds within the molecule, including the C-C, C-N, C-S, and C-H bonds. It would also be able to identify and characterize weaker non-covalent interactions, if any were present.
The table below presents hypothetical QTAIM data for selected bonds in this compound to illustrate the insights that can be gained.
Table 3: Illustrative QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density, ρ(r~c~) (a.u.) | Laplacian, ∇²ρ(r~c~) (a.u.) | Bond Character |
|---|---|---|---|
| C=N (pyridine) | 0.350 | -0.950 | Covalent |
| C-S (thiophene) | 0.230 | -0.580 | Covalent |
| C-C (aromatic) | 0.310 | -0.820 | Covalent |
| C-H (methyl) | 0.280 | -0.750 | Covalent |
Note: These are representative values intended to demonstrate the application of QTAIM analysis.
By quantifying the properties of the electron density at bond critical points, QTAIM provides a powerful tool for understanding the electronic structure and bonding in complex heterocyclic molecules like this compound.
Derivatization Strategies and Analog Development Based on the 2 Methylthieno 2,3 B Pyridine Scaffold
Principles of Rational Design for Structural Modification
Rational design strategies are crucial for efficiently exploring the chemical space around the 2-methylthieno[2,3-b]pyridine scaffold. These approaches aim to create new molecules with improved properties by making deliberate and informed structural changes.
Isosteric replacement involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties. This strategy is employed to modulate a molecule's characteristics—such as metabolic stability, solubility, or hydrogen bonding capacity—while aiming to retain its core binding interactions or chemical profile.
In the context of thieno[2,3-b]pyridine (B153569) and related heterocyclic systems, isosteric replacements are a common tactic. For instance, classical isosteres like a chlorine atom can be used to replace a methyl group to block metabolic oxidation, or a hydroxyl group might be swapped for an amine to alter hydrogen bonding potential. Non-classical isosteres, which may not be sterically similar but mimic electronic or conformational properties, are also utilized. An example in a related heterocyclic system involved replacing a 'cis' N-methyl aniline (B41778) amide with heterocyclic amide isosteres, which improved metabolic stability. The replacement of a benzene (B151609) ring with a thiophene (B33073) ring is another common isosteric exchange in drug design, leveraging the similar size of the two aromatic systems.
Table 1: Examples of Classical Isosteric Pairs Relevant to Heterocyclic Scaffolds
| Original Group | Isosteric Replacement(s) | Potential Effect |
|---|---|---|
| -CH₃ (Methyl) | -Cl, -NH₂, -OH | Block metabolic oxidation, alter H-bonding |
| -H | -F, -D | Modulate metabolism, enhance stability |
| -CH= | -N= (in a ring) | Alter ring electronics, H-bonding |
| Benzene Ring | Thiophene Ring | Modify lipophilicity, metabolic profile |
This table illustrates common isosteric replacements used in medicinal chemistry, the principles of which are applicable to the derivatization of the this compound scaffold.
Scaffold hopping is a computational or conceptual design strategy used to identify structurally novel compounds by replacing the core molecular framework (scaffold) while preserving the orientation of key functional groups. This approach is valuable for discovering new intellectual property and improving physicochemical properties.
For thieno[2,3-b]pyridine analogs, this could involve replacing the thienopyridine core with another bicyclic system, such as an indazole or imidazo[1,2-a]pyrimidine, that can present the necessary substituents in a similar spatial arrangement. A systematic investigation into the scaffold-hopping strategy of deoxyvasicinone (B31485) alkaloids led to the synthesis of tricyclic thieno[3,2-d]pyrimidines, where the thiophene ring replaces the benzene ring. This highlights how ring systems can be modified to create novel analogs. Such modifications can lead to significant changes in properties; for example, a scaffold-hopping exercise on a series of proteasome inhibitors identified new cores with vastly improved solubility.
Synthetic Methodologies for Substituted this compound Analogs
The synthesis of diverse analogs of this compound relies on robust and versatile chemical methodologies. These range from reactions that selectively introduce functional groups at specific positions to high-throughput methods for generating large libraries of compounds.
Regioselectivity—the control of where a reaction occurs on a molecule with multiple potential sites—is fundamental to the synthesis of specific substituted thieno[2,3-b]pyridine analogs. The inherent electronic properties of the thienopyridine nucleus dictate the reactivity of different positions, but synthetic chemists employ various strategies to achieve desired substitutions.
Selective oxidation is one effective route for the functionalization of the bicyclic core. Depending on the reagents and conditions, this can lead to the formation of N-oxides, S-oxides, or sulfones, or the introduction of halo derivatives at specific positions on the thieno[2,3-b]pyridine ring system. For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with hypochlorite (B82951) can lead to different products depending on the solvent used, demonstrating a controllable, albeit complex, functionalization pathway. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for regioselectively introducing aryl or heteroaryl groups onto the scaffold.
Parallel synthesis has become an essential tool for accelerating the discovery and optimization of lead compounds by enabling the rapid and efficient generation of large, diverse chemical libraries. This technique involves performing multiple reactions simultaneously in arrays, such as 96-well plates, to produce a collection of related compounds.
This methodology has been applied to create libraries of heterocyclic compounds for screening. For instance, a small library of novel thieno[2,3-c]pyridine (B153571) derivatives was successfully synthesized from a fused 1,2,3-triazole intermediate under mild, metal-free conditions. This was achieved through a denitrogenative transformation reaction using various nucleophiles, including different alcohols and carboxylic acids, to generate a series of 7-(substituted methyl)thieno[2,3-c]pyridines and their ester analogs. Such an approach allows for the systematic variation of substituents around the core scaffold, facilitating the exploration of chemical space.
Table 2: Example of Library Generation via Nucleophilic Derivatization
| Starting Material | Nucleophile/Reagent | Product Class |
|---|---|---|
| Fused 1,2,3-triazole thienopyridine precursor | Methanol, Butanol, Phenol | 7-(Alkoxymethyl)thieno[2,3-c]pyridines |
| Fused 1,2,3-triazole thienopyridine precursor | Carboxylic Acids (e.g., Acetic Acid) | Thieno[2,3-c]pyridine-7-ylmethyl esters |
This table is based on the library synthesis strategy for thieno[2,3-c]pyridine derivatives, illustrating a parallel approach applicable to related scaffolds.
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity in chemical transformations. This is distinct from Structure-Activity Relationship (SAR) studies, which correlate structure with biological activity. Understanding SRR is crucial for optimizing synthetic routes and predicting the chemical behavior of new analogs.
Furthermore, the nature of substituents can influence the course of cyclization reactions. The synthesis of various fused heterocyclic systems starting from substituted thieno[2,3-b]pyridines often depends on the electronic nature of the groups present. For instance, the presence of an electron-withdrawing group on a substituent might facilitate a particular intramolecular cyclization, whereas an electron-donating group might favor an alternative reaction pathway or require different reaction conditions to achieve the same transformation. These observations form the basis of SRR, guiding chemists in the design of efficient and predictable synthetic strategies for complex derivatives.
Elucidation of Substituent Effects on Chemical Reactivity
The chemical reactivity of the thieno[2,3-b]pyridine nucleus is influenced by the electronic interplay between the electron-rich thiophene ring and the electron-deficient pyridine (B92270) ring. A kinetic study of the parent thieno[2,3-b]pyridine system revealed its reactivity towards electrophilic substitution, providing a baseline for understanding the influence of substituents. rsc.orgrsc.org The introduction of a methyl group at the 2-position, being an electron-donating group, generally enhances the electron density of the thiophene ring, thereby activating it towards further functionalization.
Derivatization is commonly initiated from versatile intermediates, such as 3-aminothieno[2,3-b]pyridine derivatives, which can be synthesized through methods like the Thorpe-Ziegler cyclization. researchgate.net The reactivity of these intermediates is highly dependent on the nature of the substituents present on the scaffold.
Oxidation Reactions: The oxidation of substituted thieno[2,3-b]pyridines serves as an effective route for functionalization. The outcome of oxidation is sensitive to the substituents on the scaffold. For instance, studies on 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides have shown that treatment with sodium hypochlorite (NaOCl) can lead to an unusual oxidative dimerization, affording complex pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones. nih.gov The efficiency of this dimerization is influenced by the reaction conditions, with better yields often achieved under phase transfer catalyst (PTC) conditions. nih.gov
Cyclization and Condensation Reactions: The 3-amino group is a key handle for building condensed heterocyclic systems. For example, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with reagents like triethyl orthoformate to produce methanimidate derivatives. These intermediates can be further treated with hydrazine (B178648) hydrate (B1144303) to form fused pyrimidine (B1678525) rings, yielding 3-amino-4-iminopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. researchgate.net Similarly, o-aminonitrile thienopyridine derivatives can be fused with cyclic ketones in the presence of a Lewis acid like anhydrous zinc chloride to yield tetracyclic compounds. researchgate.net The choice of substituents can direct the course of these cyclization reactions and affect the yields of the final products. researchgate.net
The table below summarizes the effect of different substituents and reagents on the derivatization of the thieno[2,3-b]pyridine scaffold.
| Starting Material | Reagent(s) | Reaction Type | Product Type | Substituent Influence/Notes |
| 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | Oxidative Dimerization | Fused Pyrrolopyridothienopyridines | Yields are moderate and can be improved using phase transfer catalysts. nih.gov |
| Pyridine-2(1H)-thione derivatives | Chloroacetonitrile (B46850) | S-Alkylation & Cyclization | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | A versatile intermediate for further condensation reactions. researchgate.netresearchgate.net |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | Triethyl orthoformate, then Hydrazine Hydrate | Condensation/Cyclization | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | The amino group at position 3 is crucial for the annulation of the pyrimidine ring. researchgate.net |
| 3-Amino-2-carboxamide derivatives | Aroyl Chlorides, then POCl₃ | Cyclization | 1,3,4-Oxadiazole derivatives | The lipophilicity of the aroyl group can influence the biological activity of the final product. ut.ac.ir |
| 3-Aminothieno[2,3-b]pyridines | Cyclic Ketones / ZnCl₂ | Friedländer Annulation | Fused Quinolines | Reaction yields are influenced by the nature of the cyclic ketone used. researchgate.net |
Correlation of Structural Parameters with Spectroscopic Data
The structural modifications resulting from derivatization are reflected in the spectroscopic data of the analogs. NMR and IR spectroscopy are particularly powerful tools for correlating structural parameters with electronic and vibrational changes within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the this compound scaffold causes predictable shifts in the NMR signals.
For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, substituents on the N-phenyl ring significantly influence the chemical shifts of the protons on both the thienopyridine core and the phenyl ring. nih.gov An EWG like a nitro (-NO₂) or cyano (-CN) group on the phenyl ring typically causes a downfield shift (higher ppm) of the aromatic proton signals due to deshielding effects. Conversely, an EDG would cause an upfield shift. The amide proton (CONH) signal is also sensitive to these substitutions, with its chemical shift providing information about hydrogen bonding and electronic effects. nih.gov
The table below illustrates the effect of substituents on the ¹H NMR chemical shifts (δ) of a representative proton on the thienopyridine ring system.
| Derivative Class | Substituent (R) on N-phenyl ring | Representative ¹H NMR Shift (δ, ppm) | Observation |
| 3-Amino-N-phenylthieno[2,3-b]pyridine-2-carboxamides | -H | ~8.30 (s, 1H, H-4) | Reference chemical shift. |
| 4-F | ~8.30 (s, 1H, H-4) | Halogens induce moderate electronic effects, resulting in minimal shifts for distant protons. nih.gov | |
| 4-CN | ~8.32 (s, 1H, H-4) | The electron-withdrawing cyano group causes a slight downfield shift, indicating deshielding. nih.gov | |
| 4-NO₂ | ~8.30 (s, 1H, H-4) | Complex electronic effects may lead to non-linear correlations for some positions. |
¹³C NMR data provides further insight into the electronic distribution. The carbon atoms directly attached to or in conjugation with a substituent are most affected. For example, the carbon of a cyano group (-C≡N) appears characteristically downfield around 117 ppm, while the carbonyl carbon (C=O) of the amide group is observed further downfield, typically in the range of 160-165 ppm. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the derivatives. The position of the absorption bands is correlated with the bond strength, which is influenced by the electronic effects of neighboring substituents. In N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, characteristic absorption bands are observed for N-H stretching, C=O stretching (Amide I band), and C≡N stretching. nih.gov
The table below shows typical IR absorption frequencies for functional groups in derivatized 2-methylthieno[2,3-b]pyridines.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |
| Amine (N-H) | Stretch | 3530 - 3310 | Often appears as two distinct bands for a primary amine (-NH₂). nih.gov |
| Amide (N-H) | Stretch | ~3390 | Position is sensitive to hydrogen bonding. nih.gov |
| Nitrile (C≡N) | Stretch | 2230 - 2220 | A sharp, medium-intensity band characteristic of the cyano group. nih.gov |
| Carbonyl (C=O) | Stretch | 1650 - 1640 | The frequency is lowered by conjugation and raised by electron-withdrawing effects. nih.gov |
| Nitro (C-NO₂) | Asymmetric/Symmetric Stretch | ~1494 / ~1340 | Two distinct, strong absorption bands are characteristic of the nitro group. nih.gov |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized analogs. nih.govnih.gov The fragmentation patterns observed in the mass spectra can also provide structural information, though detailed analyses are less frequently reported in the primary literature compared to NMR and IR data.
By systematically analyzing these spectroscopic changes across a library of analogs, researchers can establish robust structure-property relationships, which are essential for the rational design of new derivatives with desired chemical and biological profiles.
Emerging Research Directions and Future Perspectives in 2 Methylthieno 2,3 B Pyridine Chemistry
Photophysical and Electronic Properties Research
Investigation of Excited State Dynamics
The study of how molecules behave after absorbing light—their excited state dynamics—is crucial for developing applications in areas like organic electronics and photochemistry. For thienopyridine systems, this research involves understanding the pathways and timescales of energy dissipation after photoexcitation.
Upon absorption of a photon, a molecule like 2-methylthieno[2,3-b]pyridine transitions to an electronically excited state. The subsequent relaxation back to the ground state can occur through several competing pathways, including fluorescence (emission of light) and non-radiative decay (conversion of energy to heat). The efficiency and rate of these processes are dictated by the molecule's structure and its interaction with the surrounding environment.
Research on related thiophene-based oligomers has shown that ultrafast deactivation mechanisms, often occurring on the femtosecond timescale, are common. These processes can involve changes in molecular geometry, such as ring puckering, which facilitate rapid internal conversion back to the ground state. Understanding these dynamics is key to designing thienopyridine derivatives with specific photophysical properties, such as high fluorescence quantum yields for use in organic light-emitting diodes (OLEDs) or long-lived excited states for photocatalysis.
Charge Transfer Phenomena in Thienopyridine-Based Systems
A key feature of many thienopyridine-based systems is the potential for intramolecular charge transfer (ICT). This phenomenon occurs in molecules that have distinct electron-donating (D) and electron-accepting (A) sections. In the case of substituted thieno[2,3-b]pyridines, the core scaffold can be functionalized with donor and acceptor groups to create a D-π-A architecture, where the thienopyridine unit acts as a π-conjugated bridge.
Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the donor part of the molecule to one centered on the acceptor part. This light-induced redistribution of electron density creates an excited state with a large dipole moment. The energy of this ICT state is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.
The study of ICT is critical for applications in molecular electronics and sensors. For instance, the significant change in fluorescence properties upon ICT can be harnessed to create "turn-on" fluorescent sensors for specific ions or molecules. Furthermore, the efficient separation of charge in the excited state is a fundamental requirement for organic photovoltaic (OPV) materials, where light energy is converted into electrical current. Theoretical and experimental investigations into thiophene-π-conjugated D-A molecules have confirmed the presence of these photoinduced ICT processes, paving the way for the rational design of new thienopyridine-based materials with tailored electronic properties preprints.org.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, moving it from traditional trial-and-error experimentation towards a more predictive and accelerated science. For a specific compound class like thieno[2,3-b]pyridines, these computational tools offer powerful new ways to design synthetic routes and predict reaction success.
Predictive Modeling for Reaction Outcomes
Machine learning models can be trained on vast datasets of known chemical reactions to predict the outcome of new, untested transformations rjptonline.org. Instead of relying solely on a chemist's intuition, these models can analyze the complex interplay of substrates, reagents, catalysts, and solvents to forecast the likely major product and, in some cases, the reaction yield rjptonline.orgnih.gov.
For the synthesis of novel this compound derivatives, predictive models can be invaluable. For example, when exploring a new coupling reaction to add a substituent to the thienopyridine core, an ML model could predict the feasibility of the reaction with various coupling partners. This is achieved by representing the reactant molecules as numerical descriptors (fingerprints or graphs) and feeding them into a trained neural network or other algorithm nih.gov. The model then outputs a probability of success or a predicted yield, allowing chemists to prioritize experiments that are most likely to succeed, saving significant time and resources rjptonline.orgfriedler.net.
| AI/ML Application | Description | Potential Impact on Thienopyridine Synthesis |
| Yield Prediction | ML models trained on reaction data to predict the percentage yield of a specific product. | Prioritizing high-yielding reaction conditions before entering the lab; optimizing solvent, temperature, and catalyst choice. |
| Reaction Classification | Algorithms that classify a set of reactants into a known reaction type. | Identifying the most probable reaction pathway among several possibilities for complex thienopyridine precursors. |
| Catalyst Selection | Predictive models that suggest the optimal catalyst for a desired transformation based on substrate features. | Accelerating the discovery of efficient catalysts for novel functionalizations of the thienopyridine scaffold. |
| Solvent Optimization | AI tools that predict reaction performance in different solvents to find the most effective and environmentally benign options. | Improving reaction efficiency and green chemistry metrics for the synthesis of this compound derivatives. |
This table illustrates the application of predictive modeling in chemical synthesis.
Computer-Aided Retrosynthetic Analysis
For example, a retrosynthetic analysis of this compound itself might suggest a route starting from a substituted pyridine (B92270) and a thiophene (B33073) precursor, identifying the most strategic bond formations required to construct the fused bicyclic system.
Interdisciplinary Research Frontiers in Thienopyridine Chemistry
The unique structural and electronic properties of the thieno[2,3-b]pyridine (B153569) scaffold make it an attractive building block for applications beyond its traditional use in medicinal chemistry. Interdisciplinary research, particularly at the interface with materials science, is opening new frontiers for this class of compounds.
Synergistic Approaches with Materials Science
The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring imparts thieno[2,3-b]pyridines with inherent semiconductor properties. This has led to their exploration as functional components in advanced organic materials.
Organic Electronics: Isomers and derivatives of the thienopyridine scaffold have been successfully incorporated into conjugated polymers for use in organic field-effect transistors (OFETs) rsc.orgacs.org. In these applications, the thienopyridine unit can act as an electron-accepting moiety. When copolymerized with electron-donating units, it creates donor-acceptor (D-A) polymers with low band gaps, which is essential for efficient charge transport rsc.org. These materials can be solution-processed to create thin-film transistors, a key component of flexible electronics, displays, and sensors rsc.org.
Dye-Sensitized Solar Cells (DSSCs): The strong light absorption and tunable electronic properties of thienopyridine-related structures make them promising candidates for organic dyes in DSSCs mdpi.com. In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material like titanium dioxide (TiO2), generating an electric current northwestern.edu. Thienopyridine-based dyes can be designed with D-π-A structures, where the thienopyridine core acts as the π-bridge, to facilitate efficient charge separation and injection, maximizing the solar cell's efficiency mdpi.comnih.gov.
Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring of the thieno[2,3-b]pyridine scaffold can act as a coordination site for metal ions. This allows thienopyridine derivatives to be used as organic linkers in the construction of Metal-Organic Frameworks (MOFs) nih.govnih.gov. MOFs are highly porous, crystalline materials with potential applications in gas storage, separation, and catalysis. By incorporating functional thienopyridine linkers, it may be possible to design MOFs with specific electronic or catalytic properties rsc.org.
| Material Application | Role of Thienopyridine Scaffold | Key Properties & Advantages |
| Organic Field-Effect Transistors (OFETs) | Electron-accepting unit in conjugated polymers rsc.orgacs.org. | Low band gap, good charge carrier mobility, solution processability. |
| Dye-Sensitized Solar Cells (DSSCs) | Core π-bridge in organic sensitizer (B1316253) dyes mdpi.com. | Strong light absorption, efficient charge separation and injection. |
| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal centers nih.gov. | Potential for tunable porosity, catalytic activity, and electronic properties. |
This table summarizes the emerging applications of thienopyridine-based structures in materials science.
Advanced Analytical Tool Development for Complex Heterocycles
The structural elucidation and characterization of complex heterocyclic compounds, such as this compound and its derivatives, are foundational to progress in medicinal chemistry and materials science. The inherent complexity of these molecules, arising from the fusion of different ring systems, the presence of multiple heteroatoms, and the potential for diverse substitution patterns, presents significant analytical challenges. nih.gov Consequently, the development and application of advanced analytical tools are crucial for unambiguous structure confirmation, purity assessment, and the study of their chemical properties. Modern analytical chemistry relies on a combination of spectroscopic and chromatographic techniques to provide a comprehensive understanding of these molecular architectures.
The primary challenges in analyzing thieno[2,3-b]pyridines include differentiating between isomers, identifying sites of substitution, and characterizing complex mixtures. rsc.org To address these challenges, researchers employ a suite of sophisticated analytical instruments. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography has become the standard for the definitive characterization of these compounds. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of the thieno[2,3-b]pyridine scaffold, ¹H-NMR and ¹³C-NMR spectra provide critical information about the molecular framework. nih.govresearchgate.net
¹H-NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons on the thieno[2,3-b]pyridine core are characteristic and influenced by the electronic effects of substituents. For instance, protons on the thiophene ring typically appear at different chemical shifts than those on the pyridine ring. mdpi.com
¹³C-NMR Spectroscopy : This method reveals the number of chemically distinct carbon atoms in a molecule. The chemical shifts in ¹³C-NMR are sensitive to the hybridization and electronic environment of the carbon atoms, making it invaluable for confirming the carbon skeleton of the heterocyclic system. nih.gov
The following table summarizes typical proton and carbon NMR chemical shifts observed for substituted thieno[2,3-b]pyridine cores, providing a reference for structural characterization.
| Atom | NMR Type | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Pyridine Ring Protons | ¹H-NMR | 7.0 - 8.8 | Highly dependent on substituent position and nature. |
| Thiophene Ring Protons | ¹H-NMR | 7.2 - 8.0 | Chemical shifts are influenced by proximity to the sulfur atom and fusion to the pyridine ring. |
| Methyl Group Protons (at C2) | ¹H-NMR | 2.3 - 2.7 | A characteristic singlet for the methyl group on the thieno[2,3-b]pyridine core. |
| Pyridine Ring Carbons | ¹³C-NMR | 115 - 165 | The carbon atoms adjacent to the nitrogen typically appear at the lower field (higher ppm) end of the range. |
| Thiophene Ring Carbons | ¹³C-NMR | 118 - 150 | Includes the two carbons at the ring fusion junction. |
| Methyl Group Carbon (at C2) | ¹³C-NMR | 13 - 30 | A distinct signal in the aliphatic region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through the analysis of fragmentation patterns. mdpi.com
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the parent molecule. This is crucial for confirming the molecular formula of newly synthesized this compound derivatives.
Tandem Mass Spectrometry (MS/MS) : In MS/MS, ions of a specific m/z are selected and fragmented to produce a secondary mass spectrum. This fragmentation pattern is often unique to a specific molecular structure and can be used to differentiate between isomers.
Hyphenated Techniques (GC-MS and LC-MS) : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. researchgate.netnih.gov These methods are used to separate complex mixtures and analyze individual components, making them vital for reaction monitoring and purity analysis.
This table illustrates how mass spectrometry is applied to confirm the identity of a substituted this compound.
| Analytical Technique | Information Obtained | Example Application for a Derivative |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | For C₈H₇NS, the calculated exact mass is 149.0323. The mass spectrum would show a molecular ion peak at m/z = 149. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | An observed mass of 149.0321 would confirm the elemental formula C₈H₇NS, distinguishing it from other potential formulas with the same nominal mass. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and Identification | Analysis of a reaction mixture could show a primary peak with the mass spectrum of the target compound, along with smaller peaks for impurities or starting materials. researchgate.net |
Future Perspectives
The development of analytical tools for complex heterocycles is continually advancing. Future directions include the refinement of hyphenated techniques for greater sensitivity and resolution, allowing for the analysis of increasingly complex samples and trace-level impurities. The integration of computational chemistry with experimental data is also a growing trend. Theoretical prediction of NMR and mass spectra can aid in the interpretation of experimental results and accelerate the process of structure elucidation. Furthermore, the development of novel ionization techniques in mass spectrometry and higher-field NMR spectrometers will continue to push the boundaries of what is possible in the structural analysis of compounds like this compound.
Q & A
Q. What are the common synthetic methodologies for preparing 2-Methylthieno[2,3-b]pyridine derivatives?
The synthesis of this compound derivatives typically involves cyclization and condensation reactions. For example, ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives were synthesized using nitro-substituted intermediates and cyclopropane-containing precursors under reflux conditions . Alternative routes include SNAr (nucleophilic aromatic substitution) reactions and palladium-catalyzed cross-couplings, as demonstrated in related thieno[2,3-b]pyridine syntheses . Key steps often require optimization of temperature, solvent (e.g., DMF or dioxane), and catalysts (e.g., Pd(PPh₃)₄) .
Q. How can researchers confirm the structural integrity of synthesized this compound compounds?
Structural characterization relies on a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement, with DEPT and 2D NMR resolving ambiguities in complex derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas and detects isotopic patterns for halogenated derivatives (e.g., bromo-substituted analogs) .
- X-ray crystallography : Used sparingly due to challenges in crystallization, but critical for unambiguous confirmation of novel scaffolds .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound derivatives?
Standard protocols include:
- MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Multidrug-resistant (MDR) cell models : Compounds like ethyl 7-cyclopropyl-3-nitro-4-oxo derivatives have been tested in MDR-overcoming studies using P-glycoprotein-expressing cell lines .
- Microbial susceptibility testing : Agar dilution or broth microdilution for antibacterial activity, particularly against Gram-positive pathogens .
Advanced Research Questions
Q. How can researchers resolve contradictory cytotoxicity data across different cell lines or assays?
Contradictions may arise due to:
- Cell line-specific mechanisms : For example, FGFR1-driven tumors may respond differently to pyrrolo[2,3-b]pyridine derivatives compared to FGFR3-dependent models .
- Metabolic stability : Variations in cytochrome P450 activity between cell lines can alter compound efficacy. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate direct effects .
- Assay interference : Nitro groups in derivatives may reduce tetrazolium salts (e.g., MTT) non-specifically; validate with ATP-based assays (e.g., CellTiter-Glo) .
Q. What strategies optimize the selectivity of this compound derivatives for target enzymes or receptors?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy, bromo, or cyclopropyl groups) to balance potency and selectivity. For example, 5-methoxy substitutions on pyrrolo[2,3-b]pyridine enhanced FGFR1 inhibition while reducing off-target kinase activity .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to adenosine receptors or kinases, guiding rational design .
- Proteomic profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How can researchers address the lack of toxicity data for novel this compound analogs?
- In silico toxicity prediction : Tools like ProTox-II or ADMETLab estimate hepatotoxicity, mutagenicity, and cardiotoxicity based on structural fingerprints .
- Zebrafish embryo assays : Rapidly assess acute toxicity (LC₅₀) and developmental effects at sub-micromolar concentrations .
- Reactive metabolite screening : Incubate compounds with liver microsomes and trap reactive intermediates (e.g., glutathione adducts) via LC-MS/MS .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound derivatives?
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic cyclization reactions, reducing byproducts .
- Green solvent alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF to enhance sustainability .
- High-throughput optimization : Use Design of Experiments (DoE) to simultaneously vary temperature, catalyst loading, and stoichiometry .
Data Analysis & Reproducibility
Q. How should researchers interpret conflicting bioactivity data between academic studies and patent claims?
- Assay standardization : Compare IC₅₀ values generated under identical conditions (e.g., ATP concentration in kinase assays) .
- Batch variability : Characterize compound purity (HPLC ≥95%) and confirm salt forms (e.g., hydrochloride vs. free base) .
- Patent claims : Prioritize peer-reviewed studies over broad patent claims, which may lack experimental validation .
Q. What statistical methods are recommended for analyzing structure-activity relationships in thieno[2,3-b]pyridine derivatives?
- Multivariate analysis : Partial least squares (PLS) regression correlates molecular descriptors (e.g., logP, polar surface area) with activity .
- Machine learning : Train random forest models on public datasets (e.g., ChEMBL) to predict novel bioactive scaffolds .
- Free-Wilson analysis : Decompose substituent contributions to activity in congeneric series .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?
- Detailed spectral data : Provide ¹H/¹³C NMR shifts, coupling constants, and HRMS m/z values in supplementary materials .
- Reagent sourcing : Specify suppliers for critical reagents (e.g., Pd(PPh₃)₄ from Strem Chemicals) .
- Negative controls : Include failed reaction conditions (e.g., solvent incompatibilities) to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
